Ethyl [(2-chloro-6-methylpyridin-3-yl)oxy]acetate
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Overview
Description
Ethyl [(2-chloro-6-methylpyridin-3-yl)oxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a pyridine ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(2-chloro-6-methylpyridin-3-yl)oxy]acetate typically involves the reaction of 2-chloro-6-methylpyridine with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-chloro-6-methylpyridin-3-yl)oxy]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: 2-chloro-6-methylpyridine-3-carboxylic acid and ethanol.
Oxidation: 2-chloro-6-carboxypyridine derivatives.
Scientific Research Applications
Ethyl [(2-chloro-6-methylpyridin-3-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl [(2-chloro-6-methylpyridin-3-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl [(2-chloro-6-methylpyridin-3-yl)oxy]acetate can be compared with other similar compounds, such as:
Ethyl 2-(6-methylpyridin-2-yl)acetate: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its physical and chemical properties.
Properties
CAS No. |
62805-05-4 |
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Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-6-methylpyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C10H12ClNO3/c1-3-14-9(13)6-15-8-5-4-7(2)12-10(8)11/h4-5H,3,6H2,1-2H3 |
InChI Key |
BDCZZFUGBCDKOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(N=C(C=C1)C)Cl |
Origin of Product |
United States |
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